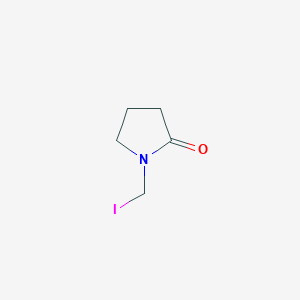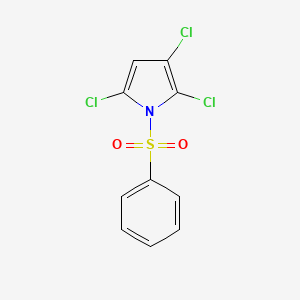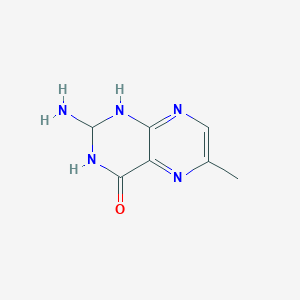![molecular formula C19H19N2O4- B14350778 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate CAS No. 94101-64-1](/img/structure/B14350778.png)
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate is a complex organic compound with a unique structure that combines a pyrazolidinone ring with a phenyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate typically involves a multi-step process. One common method starts with the preparation of the pyrazolidinone core, which is then functionalized to introduce the phenyl carbonate group.
Preparation of Pyrazolidinone Core: The pyrazolidinone core can be synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.
Functionalization: The resulting pyrazolidinone is then reacted with a suitable carbonate reagent, such as phenyl chloroformate, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various ester and amide derivatives.
科学的研究の応用
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl derivatives: These compounds share the pyrazolidinone core but differ in the substituents attached to the ring.
Phenyl carbonate derivatives: Compounds with similar carbonate groups but different core structures.
Uniqueness
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate is unique due to the combination of the pyrazolidinone ring and the phenyl carbonate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
特性
CAS番号 |
94101-64-1 |
|---|---|
分子式 |
C19H19N2O4- |
分子量 |
339.4 g/mol |
IUPAC名 |
[2-[(4,4-dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl] carbonate |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)13-21(15-9-4-3-5-10-15)20(17(19)22)12-14-8-6-7-11-16(14)25-18(23)24/h3-11H,12-13H2,1-2H3,(H,23,24)/p-1 |
InChIキー |
QGHQPPVZPJHPHD-UHFFFAOYSA-M |
正規SMILES |
CC1(CN(N(C1=O)CC2=CC=CC=C2OC(=O)[O-])C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
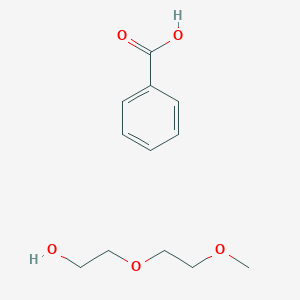
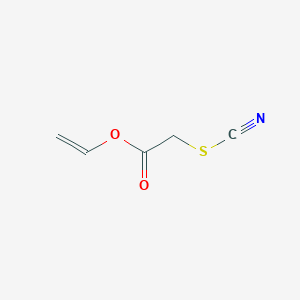
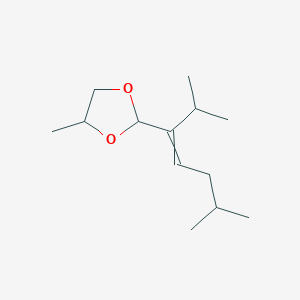
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
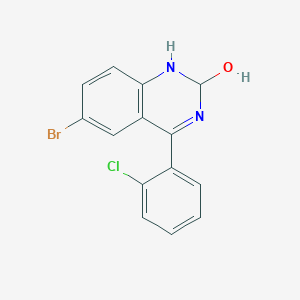
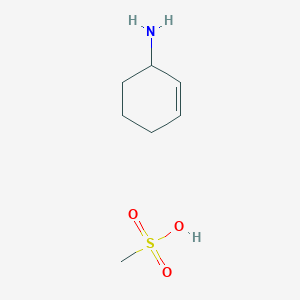
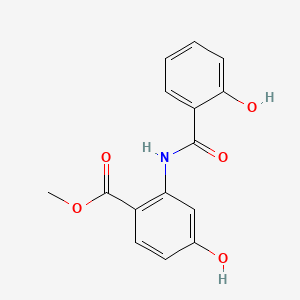
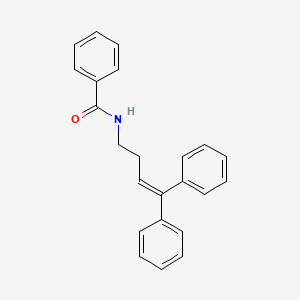
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
